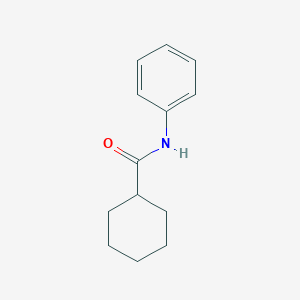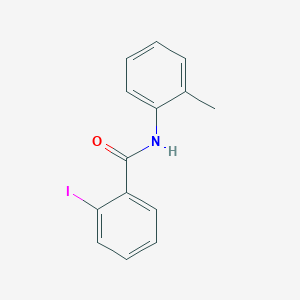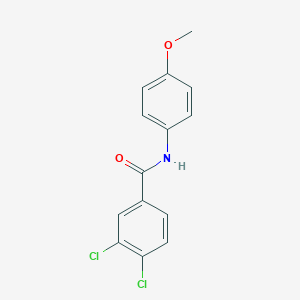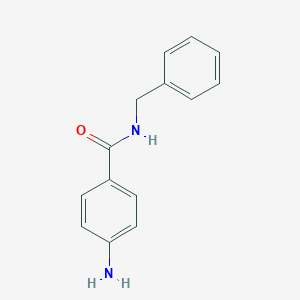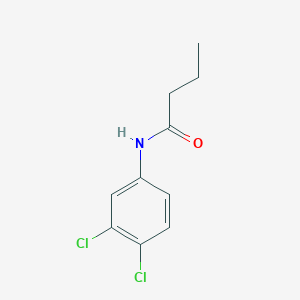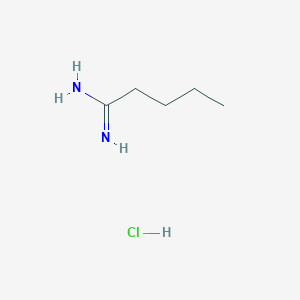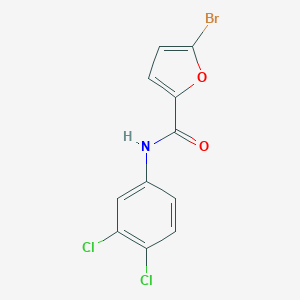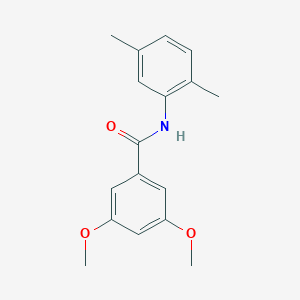
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide, also known as DDB, is a synthetic compound that has gained attention from researchers due to its potential in various scientific applications.
Mécanisme D'action
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been found to bind to DNA, specifically to the minor groove, through hydrogen bonding and van der Waals interactions. This binding results in changes in the DNA structure and can lead to inhibition of DNA replication and transcription. Additionally, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to bind to proteins, such as histones, and affect their function.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to its ability to bind to DNA and inhibit DNA replication and transcription, leading to cell death. Additionally, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, its unique chemical structure and properties make it a valuable tool for studying DNA-binding and protein interactions. However, one limitation of using N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide is its potential toxicity, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy and safety in vivo. Additionally, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide could be used as a tool for studying protein-DNA interactions and for developing new drugs that target these interactions. Finally, further research is needed to determine the full range of biochemical and physiological effects of N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide and its potential applications in various scientific fields.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide, or N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide, is a synthetic compound with potential in various scientific applications. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 2,5-dimethylaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide in high purity. This method has been reported to yield N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide in good yields and high purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been studied for its potential use in various scientific applications, including as a fluorescent probe for DNA-binding studies, as a potential anti-cancer agent, and as a tool for studying the structure and function of proteins. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
Propriétés
Numéro CAS |
5665-12-3 |
|---|---|
Nom du produit |
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide |
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-12(2)16(7-11)18-17(19)13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
MFJPQFGBZHLTLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



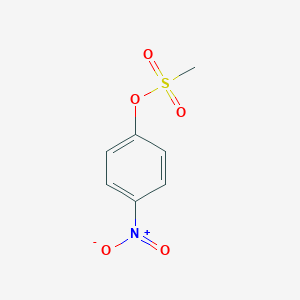
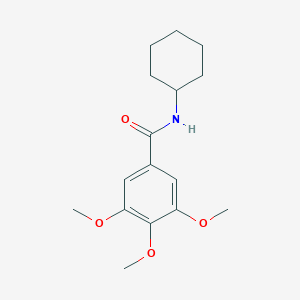
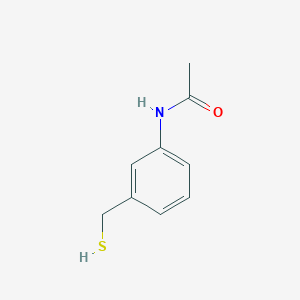
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
